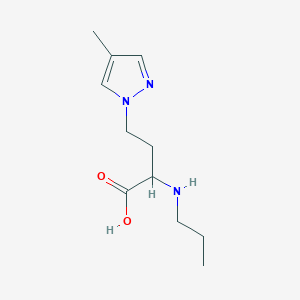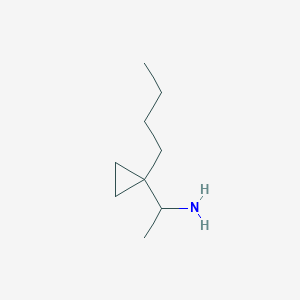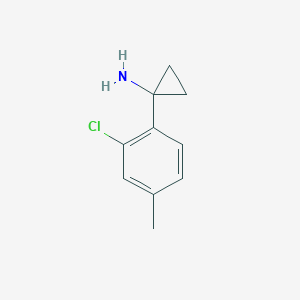
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. It is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol typically involves the reduction of p-isobutylacetophenone using sodium borohydride in methanol. The reaction mixture is allowed to sit for a specified period, followed by the addition of hydrochloric acid to neutralize any unreacted sodium borohydride. The product is then extracted using petroleum ether and dried using anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its potential as a drug candidate.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ibuprofen: A widely used NSAID with a similar structure but different functional groups.
Naproxen: Another NSAID with structural similarities.
Ketoprofen: Shares some structural features and therapeutic properties.
Uniqueness
(s)-2-Amino-2-(4-isobutylphenyl)ethan-1-ol is unique due to its specific chiral configuration and functional groups, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-10-3-5-11(6-4-10)12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1 |
InChI 键 |
RDPNHWLNDXXQJO-GFCCVEGCSA-N |
手性 SMILES |
CC(C)CC1=CC=C(C=C1)[C@@H](CO)N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















